Cas no 1227048-78-3 (Methyl 2-amino-5-iodonicotinate)

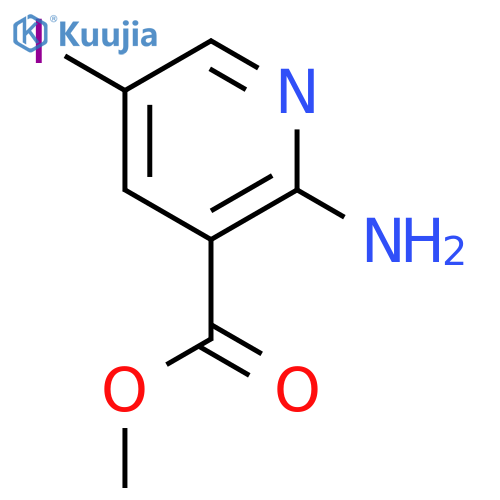

1227048-78-3 structure

商品名:Methyl 2-amino-5-iodonicotinate

CAS番号:1227048-78-3

MF:C7H7IN2O2

メガワット:278.047153711319

MDL:MFCD20266452

CID:1029409

Methyl 2-amino-5-iodonicotinate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-amino-5-iodonicotinate

- 2-AMino-5-iodo-nicotinic acid Methyl ester

- Methyl 2-amino-5-iodonicotite

- methyl 2-amino-5-iodopyridine-3-carboxylate

- BC256321

- AK136170

- ST2401991

- 3-Pyridinecarboxylic acid, 2-amino-5-iodo-, methyl ester

-

- MDL: MFCD20266452

- インチ: 1S/C7H7IN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10)

- InChIKey: HUTQNYUTHDVISB-UHFFFAOYSA-N

- ほほえんだ: IC1C([H])=NC(=C(C(=O)OC([H])([H])[H])C=1[H])N([H])[H]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 177

- トポロジー分子極性表面積: 65.2

Methyl 2-amino-5-iodonicotinate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P280-P305+P351+P338-P310

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

Methyl 2-amino-5-iodonicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A248967-5g |

Methyl 2-amino-5-iodonicotinate |

1227048-78-3 | 98% | 5g |

$94.0 | 2024-04-25 | |

| TRC | M333158-50mg |

Methyl 2-Amino-5-iodonicotinate |

1227048-78-3 | 50mg |

$ 50.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111846-5g |

Methyl 2-amino-5-iodonicotinate |

1227048-78-3 | 98% | 5g |

¥801.00 | 2024-08-09 | |

| Ambeed | A248967-100mg |

Methyl 2-amino-5-iodonicotinate |

1227048-78-3 | 98% | 100mg |

$5.0 | 2024-04-25 | |

| TRC | M333158-100mg |

Methyl 2-Amino-5-iodonicotinate |

1227048-78-3 | 100mg |

$ 70.00 | 2022-06-03 | ||

| Ambeed | A248967-1g |

Methyl 2-amino-5-iodonicotinate |

1227048-78-3 | 98% | 1g |

$19.0 | 2024-04-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OR963-250mg |

Methyl 2-amino-5-iodonicotinate |

1227048-78-3 | 98% | 250mg |

455CNY | 2021-05-08 | |

| abcr | AB439064-250 mg |

Methyl 2-amino-5-iodonicotinate; . |

1227048-78-3 | 250mg |

€102.70 | 2023-06-16 | ||

| eNovation Chemicals LLC | D520913-5g |

Methyl 2-amino-5-iodonicotinate |

1227048-78-3 | 95% | 5g |

$500 | 2023-09-02 | |

| abcr | AB439064-5 g |

Methyl 2-amino-5-iodonicotinate; . |

1227048-78-3 | 5g |

€400.70 | 2023-06-16 |

Methyl 2-amino-5-iodonicotinate 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

1227048-78-3 (Methyl 2-amino-5-iodonicotinate) 関連製品

- 54400-30-5(2-Amino-5-iodonicotinic acid)

- 848093-36-7(Ethyl 2-amino-5-iodonicotinate)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬